molecular formula C10H7NO4 B12117221 5-(6-Oxo-1,6-dihydropyridin-3-yl)furan-2-carboxylic acid CAS No. 893729-87-8

5-(6-Oxo-1,6-dihydropyridin-3-yl)furan-2-carboxylic acid

Cat. No.: B12117221
CAS No.: 893729-87-8
M. Wt: 205.17 g/mol
InChI Key: ZYKXXPAFFUDUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-HYDROXY(PYRIDIN-3-YL))-FURAN-2-CARBOXYLIC ACID is a heterocyclic compound that features both pyridine and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-HYDROXY(PYRIDIN-3-YL))-FURAN-2-CARBOXYLIC ACID typically involves the formation of the furan ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts to enhance reaction rates and selectivity. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction parameters is often necessary to achieve cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 5-(6-HYDROXY(PYRIDIN-3-YL))-FURAN-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The furan and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5-(6-HYDROXY(PYRIDIN-3-YL))-FURAN-2-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(6-HYDROXY(PYRIDIN-3-YL))-FURAN-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    6-HYDROXYNICOTINIC ACID: Similar in structure but lacks the furan ring.

    2-HYDROXYPYRIDINE-3-CARBOXYLIC ACID: Another related compound with a different substitution pattern on the pyridine ring.

Uniqueness: 5-(6-HYDROXY(PYRIDIN-3-YL))-FURAN-2-CARBOXYLIC ACID is unique due to the presence of both furan and pyridine rings, which confer distinct chemical and biological properties

Properties

CAS No.

893729-87-8

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

5-(6-oxo-1H-pyridin-3-yl)furan-2-carboxylic acid

InChI

InChI=1S/C10H7NO4/c12-9-4-1-6(5-11-9)7-2-3-8(15-7)10(13)14/h1-5H,(H,11,12)(H,13,14)

InChI Key

ZYKXXPAFFUDUOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC=C1C2=CC=C(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.